1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one

Physicochemical profiling Drug-likeness Permeability prediction

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one (CAS 100361-20-4) is a 2,5‑disubstituted benzoxazole derivative comprising a 2‑phenyl ring and a 5‑acetyl group (C15H11NO2, MW 237.25 g/mol). The benzoxazole scaffold is established as a privileged structure in medicinal chemistry, with 2‑phenylbenzoxazole derivatives exhibiting nanomolar tyrosinase inhibition (IC50 = 0.51 µM for compound and anti‑melanogenic activity in B16F10 cells.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B12969699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H11NO2/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyIGUNXZDHPYOQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one – A Quantitatively Differentiated 5‑Acetyl‑2‑phenylbenzoxazole Building Block for Targeted Procurement


1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one (CAS 100361-20-4) is a 2,5‑disubstituted benzoxazole derivative comprising a 2‑phenyl ring and a 5‑acetyl group (C15H11NO2, MW 237.25 g/mol) . The benzoxazole scaffold is established as a privileged structure in medicinal chemistry, with 2‑phenylbenzoxazole derivatives exhibiting nanomolar tyrosinase inhibition (IC50 = 0.51 µM for compound 3) and anti‑melanogenic activity in B16F10 cells [1]. The 5‑acetyl substituent distinguishes this compound from other 5‑substituted analogs (e.g., 5‑methyl, 5‑chloro, 5‑amino) by introducing a ketone carbonyl that fundamentally alters physicochemical properties, reactivity, and biological target profiles [2].

Unique Claisen–Schmidt condensation handle for chalcone library synthesis
5‑Acetyl intermediate for patent‑claimed NSAID pharmacophore introduction
Distinctive ¹³C NMR signature supports regioisomer identity confirmation

Why 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one Cannot Be Replaced by Unsubstituted or Other 5‑Substituted 2‑Phenylbenzoxazoles – Evidence from IP, Physicochemical Data, and Synthetic Utility


Interchanging 2‑phenylbenzoxazole analogs without considering 5‑position substitution is not scientifically defensible. The 5‑acetyl group in this compound introduces a ketone carbonyl that substantially modulates electronic distribution across the benzoxazole ring, evidenced by distinct 13C NMR chemical shifts (C=O at ~196 ppm) and altered LogP (predicted XLogP3 of ~3.2 vs. 3.4–3.7 for the unsubstituted parent) [1]. These differences directly influence solubility, permeability, and target binding. Critically, the ketone moiety serves as a unique synthetic handle for Claisen–Schmidt condensations and subsequent derivatization, enabling access to chalcone libraries that are inaccessible from 5‑methyl, 5‑chloro, or 5‑amino congeners [2]. Patent literature explicitly identifies 5‑acetyl‑2‑phenylbenzoxazoles as key intermediates for non‑steroidal anti‑inflammatory agents with carboxyl, tetrazolyl, or oxazolinyl pharmacophores at the 5‑position, where the acetyl group acts as a latent or convertible functionality [3]. Substituting with an analog lacking this functionality would require a complete re‑design of the synthetic route and cannot reproduce the same downstream compound series.

5‑Acetyl ketone reactivity cannot be replicated by 5‑methyl, 5‑chloro, or 5‑amino analogs
Predicted lipophilicity and solubility profile may shift relative to unsubstituted parent
Structural isomer 2‑phenacylbenzoxazole may confound identity if NMR confirmation is omitted

Quantitative Evidence Guide: 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one vs. Closest 5‑Substituted Analogs


Predicted Lipophilicity Reduction vs. 2-Phenylbenzoxazole (Unsubstituted Parent)

The 5‑acetyl substituent significantly reduces the predicted lipophilicity compared to the unsubstituted parent 2‑phenylbenzoxazole, a critical determinant for aqueous solubility, membrane permeability, and CYP450 interactions [1]. The acetyl group contributes a hydrogen bond acceptor and increases topological polar surface area (tPSA) relative to the parent, enhancing aqueous solubility at the expense of passive membrane permeability; this trade-off can be advantageous for target engagement in polar binding pockets [2].

Lipophilicity shift
Class-level
ΔXLogP3 ≈ −0.2 to −0.5
May support solubility-permeability balance
In silico prediction; experimental confirmation pending
Physicochemical profiling Drug-likeness Permeability prediction

Synthetic Versatility: The 5‑Acetyl Group as a Unique Claisen–Schmidt Condensation Handle vs. 5‑Methyl and 5‑Chloro Analogs

The 5‑acetyl group enables Claisen–Schmidt condensation with aldehydes to form α,β‑unsaturated ketone (chalcone) derivatives, a reaction that is chemically impossible for 5‑methyl, 5‑chloro, or 5‑amino analogs lacking a ketone functionality [1]. This reaction has been employed to generate benzoxazole‑chalcone hybrids from 5‑acetyl‑2(3H)‑benzoxazolone, yielding compounds with demonstrated cytotoxic activity against BV‑173 (IC50 = 12.5 µM), MCF‑7 (IC50 = 18.3 µM), and MDA‑MB‑231 (IC50 = 22.7 µM) cancer cell lines via MTT assay [1]. The 5‑acetyl‑2‑phenylbenzoxazole core is structurally analogous and equally capable of such derivatization, providing entry to a chemical space that 5‑methyl, 5‑chloro, and 5‑amino analogs cannot access.

Synthetic reactivity
Reported
5‑Acetyl: reactive for Claisen–Schmidt; 5‑methyl, 5‑chloro, 5‑amino: unreactive
Unique derivatization route for chalcone libraries
Reaction conditions: alcoholic KOH/NaOH, RT to reflux
Synthetic chemistry Chalcone library Anticancer lead generation

Patent-Validated Intermediate Status for Non‑Steroidal Anti‑Inflammatory Drug (NSAID) Discovery vs. Unsubstituted 2‑Phenylbenzoxazole

US Patent 4,025,636 explicitly claims benzoxazole derivatives with carboxyalkyl, tetrazolyl, or oxazolinyl groups at the 5‑position as aspirin‑like NSAIDs possessing analgesic, antipyretic, and anti‑inflammatory activity [1]. The 5‑acetyl‑2‑phenylbenzoxazole core serves as a critical intermediate that can be converted to the claimed pharmacophores through reduction to alcohol, halogenation, cyanation, and subsequent functional group interconversions [1]. The unsubstituted 2‑phenylbenzoxazole lacks a functionalizable position and cannot serve as an intermediate in this synthetic pathway. From a structure–activity relationship (SAR) perspective, the patent teaches that the nature of the 5‑position substituent directly governs the potency and selectivity of the resulting NSAID [2].

Patent intermediate
Reported
5‑Acetyl: convertible to carboxyalkyl, tetrazolyl, oxazolinyl; parent: non‑convertible
Enables access to patent-claimed NSAID pharmacophores
Multi-step route described in US 4,025,636
Anti-inflammatory drug development COX inhibition Patent‑protected scaffold

Distinctive 13C NMR Spectroscopic Signature for Identity Confirmation vs. 2-Phenacylbenzoxazole Structural Isomer

The 13C NMR spectrum of 1-(2-phenylbenzo[d]oxazol-5-yl)ethan-1-one displays a characteristic acetyl carbonyl resonance at approximately δ 196–198 ppm (C=O) and an acetyl methyl signal near δ 26–27 ppm, enabling unambiguous structural confirmation against its positional isomer 2‑phenacylbenzoxazole, which exhibits the carbonyl signal at δ ~188–190 ppm due to conjugation with the oxazole ring [1][2]. This spectroscopic differentiation is critical for batch‑to‑batch quality control in procurement, preventing misidentification with the isomeric 2‑phenacylbenzoxazole series that has been reported to exist in ketimine‑enolimine tautomeric equilibrium in CDCl₃ solution, complicating spectral interpretation [3].

¹³C NMR carbonyl
Head-to-head
Δδ ≈ 6–10 ppm downfield vs. 2‑phenacyl isomer
Definitive regioisomer identification for QC
13C NMR, CDCl₃, ~196–198 ppm vs. ~188–190 ppm
Structural characterization Quality control NMR spectroscopy

Evidence‑Backed Application Scenarios for 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one Selection


Medicinal Chemistry: NSAID and Anti‑Inflammatory Lead Generation via Patent‑Claimed 5‑Position Pharmacophore Introduction

Research groups pursuing 2‑phenylbenzoxazole‑based NSAIDs should select this compound as their key intermediate to access the full scope of patent‑claimed pharmacophores at the 5‑position (carboxyalkyl, tetrazolyl, oxazolinyl) as described in US Patent 4,025,636 [1]. The acetyl group provides a functionalizable handle that undergoes sequential halogenation, cyanation, hydrolysis, and tetrazole formation, enabling SAR exploration of the 5‑position with documented transformations that have produced clinically relevant analgesic and anti‑inflammatory candidates [1].

Anticancer Discovery: Rapid Chalcone Library Synthesis via Claisen–Schmidt Condensation

The 5‑acetyl ketone undergoes Claisen–Schmidt condensation with aromatic aldehydes to generate α,β‑unsaturated chalcone derivatives, a scaffold with documented cytotoxic activity against leukemia (BV‑173, IC50 = 12.5 µM) and breast cancer (MCF‑7, IC50 = 18.3 µM; MDA‑MB‑231, IC50 = 22.7 µM) cell lines [1]. This reaction is exclusive to the 5‑acetyl substituent; 5‑methyl, 5‑chloro, and 5‑amino analogs are chemically unreactive under these conditions, making this compound the only viable precursor for benzoxazole‑chalcone hybrid libraries [1].

Quality‑Controlled Chemical Procurement: Unambiguous Identity Verification by 13C NMR

Procurement specifications should mandate 13C NMR identity confirmation using the diagnostic acetyl carbonyl resonance at δ 196–198 ppm, which distinguishes the 5‑acetyl regioisomer from the 2‑phenacyl isomer (δ ~188–190 ppm) that exists in ketimine‑enolimine tautomeric equilibrium and can lead to misidentification [1]. This ~8 ppm difference provides definitive structural proof and should be incorporated into incoming material specifications (IMS) for research‑grade purchases [2].

Lead Optimization: Physicochemical Profiling and Drug‑Likeness Tuning

When optimizing a benzoxazole‑based hit series, the 5‑acetyl compound offers a predicted XLogP3 of ~3.2, representing a deliberate reduction in lipophilicity of 0.2–0.5 log units versus the unsubstituted parent (XLogP3 = 3.4–3.7) [1]. This shift can improve aqueous solubility and reduce phospholipidosis risk, making it the preferred starting scaffold for programs where balanced hydrophilicity is desired and where higher LogP analogs have been deprioritized due to ADMET liabilities [1].

Application
Selection Property
Validation Focus
NSAID lead generation
5‑Acetyl convertible intermediate
Patent-described pharmacophore conversion
Anticancer chalcone library
Claisen–Schmidt ketone reactivity
Chalcone synthetic viability and cytotoxicity screening
QC identity verification
Distinctive ¹³C NMR carbonyl shift
Regioisomer differentiation by NMR
Drug‑likeness optimization
Reduced predicted lipophilicity
Aqueous solubility and permeability balance
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